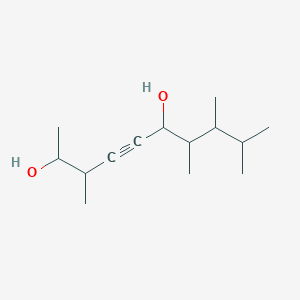
Albomycin
Overview
Description
Albomycin is a naturally occurring antibiotic belonging to the class of sideromycins, which are compounds composed of iron carriers called siderophores linked to antibiotic moieties. This compound is particularly effective against Gram-negative bacteria of the family Enterobacteriaceae and some Gram-positive bacteria such as Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus . It was first identified by Russian biologist Georgii Frantsevich Gause in the early 1950s .
Preparation Methods
Synthetic Routes and Reaction Conditions: Albomycin is synthesized through a combination of biosynthetic and chemical synthesis methods. The biosynthetic pathway involves the production of a thionucleoside antibiotic conjugated to a ferrichrome-type siderophore. This process is facilitated by specific enzymes encoded within the gene clusters of the producing microorganisms .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Actinomyces subtropicus bacteria, which naturally produce this compound as an iron complex. The fermentation process is optimized to maximize the yield of this compound, followed by purification steps to isolate the antibiotic .
Chemical Reactions Analysis
Types of Reactions: Albomycin undergoes various chemical reactions, including:
Oxidation: The thionucleoside moiety can undergo oxidation reactions.
Reduction: The iron complex can be reduced to release the active antibiotic.
Substitution: The siderophore moiety can participate in substitution reactions to modify the structure of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include modified this compound derivatives with altered antimicrobial properties .
Scientific Research Applications
Albomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and chemical synthesis of sideromycins.
Biology: Investigated for its role in iron transport and uptake in bacterial cells.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, especially those caused by multidrug-resistant pathogens.
Industry: Utilized in the development of novel antimicrobial agents and as a tool for studying bacterial resistance mechanisms
Mechanism of Action
Albomycin functions as a specific inhibitor of seryl-tRNA synthetases, enzymes essential for protein synthesis in both eukaryotic and prokaryotic cells. The siderophore moiety facilitates the active transport of this compound into bacterial cells via a “Trojan horse” strategy. Once inside the cell, the thionucleoside moiety inhibits the seryl-tRNA synthetase, leading to the disruption of protein synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Ferrichrome: Another siderophore with a similar iron-binding mechanism.
Grisein: A peptidyl nucleoside antibiotic with structural similarities to albomycin.
Ciprofloxacin: A widely used antibiotic with similar antimicrobial potency
Uniqueness: this compound is unique due to its dual functionality as both an iron carrier and an antibiotic. This dual role allows it to effectively target and inhibit bacterial cells through a highly specific mechanism, making it a promising candidate for the development of new antimicrobial agents .
Properties
IUPAC Name |
2-[[2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58N10O18S.Fe/c1-17(48)44(62)12-5-8-20(37)30(55)38-21(9-6-13-45(63)18(2)49)31(56)39-22(10-7-14-46(64)19(3)50)32(57)40-23(16-47)33(58)41-25(35(59)60)26(52)29-27(53)28(54)34(65-29)43-15-11-24(51)42(4)36(43)61;/h11,15,20-23,25-29,34,47,52-54,62-64H,5-10,12-14,16,37H2,1-4H3,(H,38,55)(H,39,56)(H,40,57)(H,41,58)(H,59,60);/q;+3/t20?,21?,22?,23?,25?,26?,27-,28+,29+,34+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZHMVWHFMFIEG-ZYBDUZOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C([C@@H]1[C@H]([C@H]([C@@H](S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58FeN10O18S+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1006.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414-39-7 | |
| Record name | Albomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001414397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE](/img/structure/B224119.png)

![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)


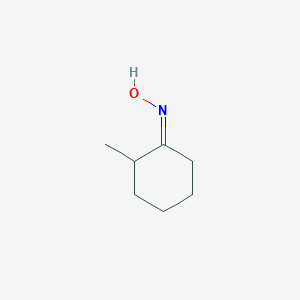

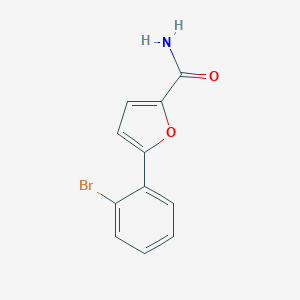
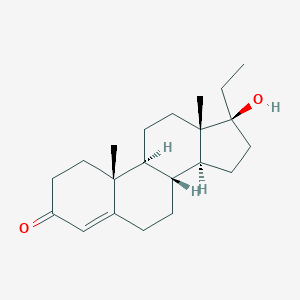

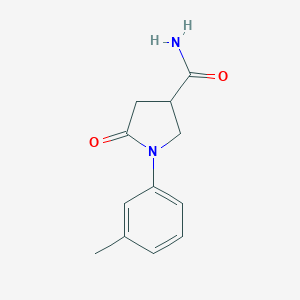
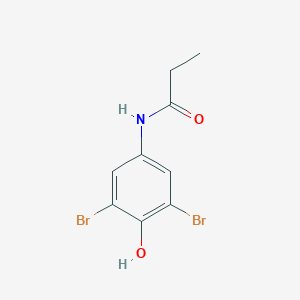
![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)
